7,7-Dibromo-1-methylbicyclo[4.1.0]hept-3-ene
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Overview
Description
7,7-Dibromo-1-methylbicyclo[4.1.0]hept-3-ene is a bicyclic compound with the molecular formula C8H12Br2. This compound is characterized by the presence of two bromine atoms attached to the same carbon atom within a bicyclic structure. It is a derivative of bicyclo[4.1.0]heptane, which is a common scaffold in organic chemistry.
Preparation Methods
The synthesis of 7,7-Dibromo-1-methylbicyclo[4.1.0]hept-3-ene typically involves the bromination of 1-methylbicyclo[4.1.0]hept-3-ene. The reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
7,7-Dibromo-1-methylbicyclo[4.1.0]hept-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydroxide, NaOH), nucleophiles (e.g., sodium methoxide, NaOCH3), and oxidizing agents (e.g., KMnO4, CrO3). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,7-Dibromo-1-methylbicyclo[4.1.0]hept-3-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 7,7-Dibromo-1-methylbicyclo[4.1.0]hept-3-ene exerts its effects involves the interaction of its bromine atoms with nucleophiles or electrophiles. The bromine atoms can act as leaving groups in substitution reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar compounds to 7,7-Dibromo-1-methylbicyclo[4.1.0]hept-3-ene include:
- 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-3-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-4-tert-butyl-1-methylbicyclo[4.1.0]heptane
These compounds share the bicyclic structure and the presence of bromine atoms but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
CAS No. |
61772-30-3 |
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Molecular Formula |
C8H10Br2 |
Molecular Weight |
265.97 g/mol |
IUPAC Name |
7,7-dibromo-1-methylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C8H10Br2/c1-7-5-3-2-4-6(7)8(7,9)10/h2-3,6H,4-5H2,1H3 |
InChI Key |
IRMXPLCLSARDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC=CCC1C2(Br)Br |
Origin of Product |
United States |
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